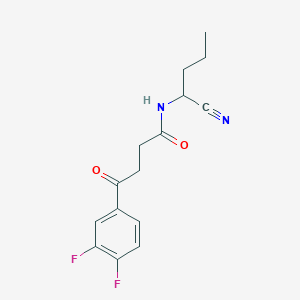
N-(1-Cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide is a synthetic organic compound characterized by the presence of a cyanobutyl group, a difluorophenyl group, and an oxobutanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyanobutyl Intermediate: This step involves the reaction of butyl cyanide with a suitable reagent to introduce the cyanobutyl group.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction using a difluorobenzene derivative.
Formation of the Oxobutanamide Moiety: The final step involves the formation of the oxobutanamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
化学反应分析
Types of Reactions
N-(1-Cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorophenyl group can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
N-(1-Cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient.
Material Science: The compound is studied for its properties in the development of advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
作用机制
The mechanism of action of N-(1-Cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(1-Cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide: shares similarities with other cyanobutyl and difluorophenyl derivatives.
This compound: is compared with compounds like this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.
生物活性
N-(1-Cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide, also known as CUMYL-4CN-BINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings.
Chemical Structure and Properties
CUMYL-4CN-BINACA is characterized by the following structural formula:
- Molecular Weight: 360.452 g/mol
- Chemical Structure: The compound features a cyanobutyl group linked to an indazole core, which is common among synthetic cannabinoids. Its structure contributes to its interaction with cannabinoid receptors.
CUMYL-4CN-BINACA acts primarily as a potent agonist of the CB1 receptor with a binding affinity (Ki) of 2.6 nM and an effective concentration (EC50) of 0.58 nM . This high potency indicates that even low doses can elicit significant biological responses, including pro-convulsant effects in animal models.
Pharmacological Effects
- Pro-Convulsant Activity:
- Behavioral Effects:
- Toxicological Concerns:
Case Studies
Case Study 1: Convulsant Effects in Mice
In a controlled study, mice were administered varying doses of CUMYL-4CN-BINACA. Observations noted significant convulsions at doses starting from 0.3 mg/kg. The study highlighted the importance of monitoring for potential seizures when administering this compound due to its high potency and rapid onset of action .
Case Study 2: Behavioral Pharmacology
Another investigation focused on the behavioral pharmacology of CUMYL-4CN-BINACA revealed that it significantly depresses locomotor activity in a dose-dependent manner. Mice treated with doses from 0.01 to 1 mg/kg exhibited marked reductions in activity levels compared to control groups .
Comparative Data Table
| Parameter | CUMYL-4CN-BINACA | Δ9-THC |
|---|---|---|
| Binding Affinity (Ki) | 2.6 nM | ~10 nM |
| Effective Concentration (EC50) | 0.58 nM | ~30 nM |
| Convulsant Dose (mg/kg) | 0.3 | Not applicable |
| Sedative Effects | Yes | Yes |
属性
IUPAC Name |
N-(1-cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O2/c1-2-3-11(9-18)19-15(21)7-6-14(20)10-4-5-12(16)13(17)8-10/h4-5,8,11H,2-3,6-7H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUFZGZBASLMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCC(=O)C1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














